An In-Depth Technical Guide to 2,5-Dichloronicotinamide: Properties, Structure, and Applications
An In-Depth Technical Guide to 2,5-Dichloronicotinamide: Properties, Structure, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,5-Dichloronicotinamide is a halogenated pyridine derivative that serves as a critical intermediate in the synthesis of complex organic molecules. Characterized by its dichlorinated pyridine ring and a carboxamide group at the 3-position, this compound possesses a unique reactivity profile that makes it a valuable building block in both the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthetic protocol, and its primary applications. The information herein is intended to equip researchers and development professionals with the foundational knowledge required to effectively utilize 2,5-Dichloronicotinamide in their work.
Molecular Structure and Identification
The structural foundation of 2,5-Dichloronicotinamide is a pyridine ring, a six-membered heterocycle containing one nitrogen atom. The molecule is substituted with chlorine atoms at the 2 and 5 positions and a carboxamide group (-CONH₂) at the 3 position. This specific arrangement of functional groups dictates its chemical behavior and synthetic utility.
Figure 1: Chemical Structure of 2,5-Dichloronicotinamide.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 75291-86-0 | [1][2] |
| Molecular Formula | C₆H₄Cl₂N₂O | [1][2] |
| Molecular Weight | 191.01 g/mol | [1][2] |
| InChI | InChI=1S/C6H4Cl2N2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11) | [1] |
| SMILES | C1(Cl)=NC=C(Cl)C=C1C(N)=O | [1] |
Physicochemical Properties
2,5-Dichloronicotinamide is typically supplied as a white crystalline powder.[1] Its physical and chemical characteristics are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White powder | [1] |
| Density | 1.524 g/cm³ | [2] |
| Boiling Point | 280.9°C at 760 mmHg | [2] |
| Flash Point | 123.7°C | [2] |
| Storage Temperature | 2-8°C (Refrigerated) | [1] |
| Hazard Codes | Xi (Irritant) | [1] |
Synthesis and Mechanism
The most common and direct route to synthesizing 2,5-Dichloronicotinamide is a two-step process starting from 2,5-dichloronicotinic acid.[1][2] This method is efficient and relies on well-established organic chemistry transformations.
Synthetic Pathway Overview
The synthesis involves the initial conversion of the carboxylic acid group of 2,5-dichloronicotinic acid into a more reactive acyl chloride. This intermediate is then subjected to amidation to yield the final product.
Figure 2: Synthetic workflow for 2,5-Dichloronicotinamide.
Causality of Reagents and Conditions
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Acyl Chloride Formation: 2,5-dichloronicotinic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred in laboratory and industrial settings because its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. This step is critical as the resulting acyl chloride is significantly more electrophilic and reactive than the parent carboxylic acid, making it susceptible to nucleophilic attack by an amine.
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Amidation: The highly reactive 2,5-dichloronicotinoyl chloride is then treated with an ammonia source, such as aqueous ammonium hydroxide or ammonia gas dissolved in an appropriate solvent. The nitrogen atom of ammonia acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. The reaction is typically exothermic and must be controlled by cooling to prevent side reactions.
Experimental Protocol: Synthesis of 2,5-Dichloronicotinamide
This protocol is a representative example based on standard chemical principles. Researchers should optimize conditions based on their specific equipment and scale.
Step 1: Formation of 2,5-Dichloronicotinoyl Chloride
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In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to remove moisture.
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Add 2,5-dichloronicotinic acid (1.0 eq) to the flask.
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Add thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the flask. A solvent such as toluene or dichloromethane may be added, although thionyl chloride can also serve as the solvent if used in large excess.
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Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). Expertise Insight: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent and accelerates the formation of the acyl chloride.
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Heat the reaction mixture to reflux (typically 70-80°C) and stir for 2-4 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
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After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2,5-dichloronicotinoyl chloride is a solid or oil and is often used in the next step without further purification due to its reactivity.
Step 2: Amidation to form 2,5-Dichloronicotinamide
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Cool an ice-chilled beaker of concentrated ammonium hydroxide (NH₄OH, ~5-10 eq) in an ice bath.
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Dissolve the crude 2,5-dichloronicotinoyl chloride from Step 1 in a minimal amount of a dry, inert solvent (e.g., tetrahydrofuran or dioxane).
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Slowly add the acyl chloride solution dropwise to the cold, stirring ammonium hydroxide solution. Trustworthiness Note: This addition must be slow and controlled. The reaction is highly exothermic, and rapid addition can lead to side reactions and reduced yield.
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A white precipitate of 2,5-Dichloronicotinamide will form immediately.
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Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
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Collect the solid product by vacuum filtration.
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Wash the filter cake with cold water to remove any unreacted ammonia and ammonium salts, followed by a small amount of cold ethanol or ether to facilitate drying.
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Dry the product under vacuum to yield crude 2,5-Dichloronicotinamide. For higher purity, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed.
Key Applications and Research Context
2,5-Dichloronicotinamide is primarily valued as a versatile chemical intermediate. Its applications stem from the reactivity of the chlorine atoms on the pyridine ring, which can be displaced or modified in subsequent synthetic steps.
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Agrochemical Synthesis: A well-documented application is its use as a precursor in the synthesis of the pesticide intermediate 2,5-dichloro-3-fluoropyridine.[1][2] This transformation highlights the ability to selectively modify the pyridine ring, a common strategy in developing new agrochemicals. The precursor, 2,5-dichloronicotinic acid, is also a key building block in formulating herbicides and pesticides.[3]
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Pharmaceutical Intermediate: The compound is broadly classified as a pharmaceutical intermediate.[1][2] While specific drug targets for the amide itself are not widely published, its precursor, 2,5-dichloronicotinic acid, is used in the synthesis of potential anti-inflammatory and anti-cancer agents.[3] This suggests that 2,5-Dichloronicotinamide is a valuable scaffold for creating libraries of compounds for drug discovery, where the amide group can provide a key hydrogen bonding point for interaction with biological targets.
Safety, Handling, and Storage
As an irritant (Hazard Code: Xi), proper handling of 2,5-Dichloronicotinamide is essential to ensure laboratory safety.[1]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat when handling the compound.[4][5]
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Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the dust.[4][6]
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Exposure Response:
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Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media. Combustion may produce toxic fumes, including nitrogen oxides and hydrogen chloride.[6]
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6] Recommended storage is under refrigeration at 2-8°C.[1]
Conclusion
2,5-Dichloronicotinamide is a strategically important molecule in synthetic organic chemistry. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable building block for developing new molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher or scientist aiming to leverage its synthetic potential.
References
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2,5-dichloronicotinamide. ChemBK. [Link]
